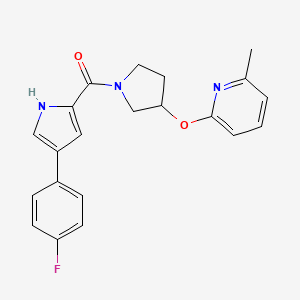

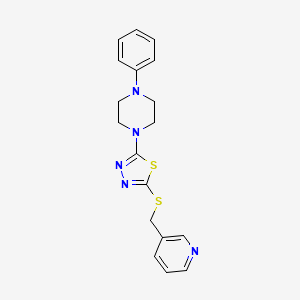

![molecular formula C18H18ClNO2S2 B2586813 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-(2-chlorophenyl)methanesulfonamide CAS No. 2034298-57-0](/img/structure/B2586813.png)

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-(2-chlorophenyl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

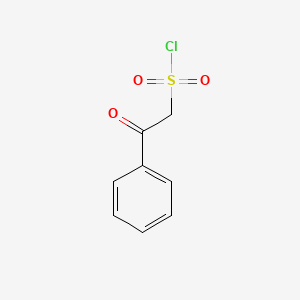

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-(2-chlorophenyl)methanesulfonamide, commonly known as BTCP, is a synthetic compound that belongs to the class of arylalkylamines. It is a potent and selective inhibitor of the dopamine transporter and has been extensively studied for its potential use in various scientific research applications.

Applications De Recherche Scientifique

Structural Analysis and Conformation

- The compound's structure includes a unique configuration of the N—H bond, which is crucial for its biological activity. This bond's orientation allows the amide H atom to be readily available to receptor molecules, playing a key role in interactions with biological systems. This characteristic is consistent with other methanesulfonanilides, which also exhibit similar structural features and biological activities (Gowda, Foro, & Fuess, 2007).

Luminescence Sensing and Pesticide Removal

- A study involving thiophene-based metal-organic frameworks (MOFs) highlights the compound's potential in environmental applications. These MOFs, which include similar structural components, have shown effectiveness as luminescent sensory materials. They are highly selective and sensitive to environmental contaminants, demonstrating potential for use in detecting and removing hazardous substances like mercury, copper, and certain pesticides from the environment (Zhao et al., 2017).

Synthesis and Reactivity

- Research on related benzo[b]thiophene derivatives provides insights into the synthesis and reactivity of similar compounds. These studies reveal methods for functionalizing benzo[b]thiophene derivatives, which could be applicable in developing new pharmaceuticals or materials with specific properties (Pouzet et al., 1998).

Catalytic Applications

- The compound's structural relatives have been used in catalytic applications, such as asymmetric hydrogenation of alpha-hydroxy ketones. This indicates potential uses in chemical synthesis processes, where similar compounds could serve as catalysts to improve efficiency and selectivity (Ohkuma et al., 2007).

Chemical Synthesis

- The compound's analogs have been employed in various chemical syntheses, such as the formation of linear alkylbenzenes, highlighting its potential role in industrial chemistry. These applications demonstrate how similar compounds can be used to create valuable chemicals through efficient and environmentally benign routes (Luong et al., 2004).

Mécanisme D'action

Target of Action

The primary target of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2-chlorophenyl)methanesulfonamide A structurally similar compound, benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one, has been shown to have affinity towards 5-ht1a serotonin receptors .

Mode of Action

The exact mode of action of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2-chlorophenyl)methanesulfonamide The structurally similar compound mentioned above interacts with its targets (5-ht1a receptors) through relevant electrostatic interactions .

Biochemical Pathways

The specific biochemical pathways affected by N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2-chlorophenyl)methanesulfonamide Serotonin (5-ht) plays a role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep . It is also implicated in the pathophysiology of several psychiatric disorders such as depression and anxiety .

Result of Action

The molecular and cellular effects of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2-chlorophenyl)methanesulfonamide The structurally similar compound has been shown to display micromolar affinity towards 5-ht1a sites .

Propriétés

IUPAC Name |

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2-chlorophenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO2S2/c1-13(10-15-11-23-18-9-5-3-7-16(15)18)20-24(21,22)12-14-6-2-4-8-17(14)19/h2-9,11,13,20H,10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFRXYUSIEGZUOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CSC2=CC=CC=C21)NS(=O)(=O)CC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-(2-chlorophenyl)methanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

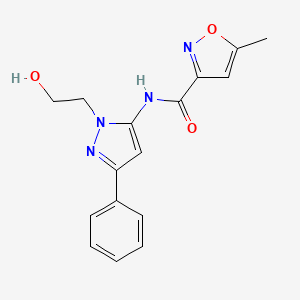

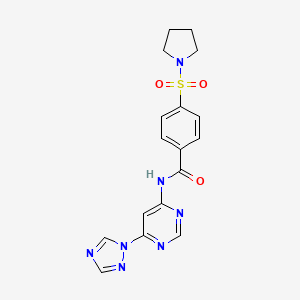

![2-Chloro-N-[(3-cyclopropylphenyl)methyl]-N-(1-hydroxypent-4-yn-2-yl)acetamide](/img/structure/B2586733.png)

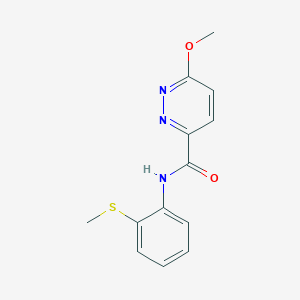

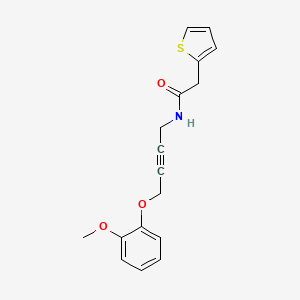

![3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde](/img/structure/B2586734.png)

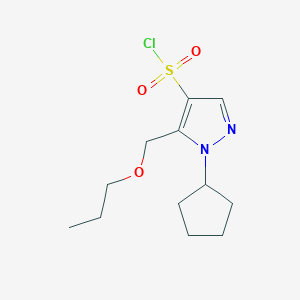

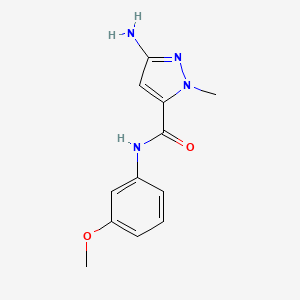

![(E)-2-cyano-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2586743.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide](/img/structure/B2586744.png)

![2-(4-Chlorophenyl)-5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B2586753.png)